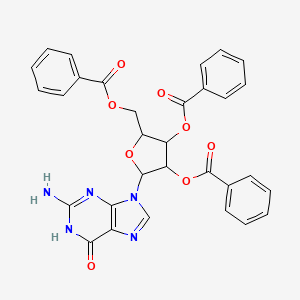

2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate

Description

This compound (CAS 58463-04-0) is a modified nucleoside derivative with a purine base (2-amino-6-oxohydropurin-9-yl) attached to a substituted oxolan (tetrahydrofuran) ring. The structure includes three key functional groups:

- Position 4: Phenylcarbonyloxy (benzoyloxy) group.

- Position 5: Phenylcarbonyloxymethyl (benzoyloxymethyl) group.

- Position 3: Benzoate ester.

Its molecular formula is C₃₈H₂₉N₅O₈ (MW: 683.68 g/mol), and it is primarily used in organic synthesis as a protected adenosine analog. The multiple benzoyl groups enhance lipophilicity, making it useful in nucleoside chemistry for stability and controlled reactivity .

Propriétés

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRBAVDJTYIQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₉H₁₉N₅O₅

- Molecular Weight : 385.39 g/mol

- IUPAC Name : 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate

This structure features a purine derivative with multiple functional groups that may contribute to its biological activity.

- Antiviral Activity : Similar compounds in the purine family have been shown to exhibit antiviral properties by inhibiting viral DNA polymerases. This inhibition prevents the replication of viral genomes, making these compounds potential candidates for antiviral therapies.

- Anticancer Properties : Some studies suggest that purine derivatives can interfere with nucleic acid synthesis in cancer cells, leading to apoptosis (programmed cell death). The presence of multiple aromatic rings may enhance interactions with DNA or RNA.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to nucleotide metabolism.

Case Studies

- Antiviral Screening : In a study evaluating various purine derivatives, compounds similar to the target compound demonstrated significant inhibition of herpes simplex virus (HSV) replication in vitro. The IC50 values ranged from 10 to 50 µM, indicating moderate potency against HSV .

- Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited selective toxicity towards certain cancer types while sparing normal cells. The selectivity index was calculated to be over 5, suggesting a favorable therapeutic window .

- Mechanistic Studies : Further mechanistic studies indicated that the compound induces cell cycle arrest at the G2/M phase in cancer cells, which is a critical point for preventing cell division and promoting apoptosis .

Data Table

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that compounds similar to 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate exhibit antiviral properties. Specifically, they may inhibit viral replication by interfering with nucleic acid synthesis. This application is particularly relevant in the development of treatments for viral infections such as HIV and herpes simplex virus (HSV).

Cancer Therapy

The compound has been studied for its potential anti-cancer properties. Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves targeting specific kinases or pathways involved in tumor growth.

Enzyme Inhibition

Inhibitors derived from this compound class have been investigated for their ability to inhibit enzymes such as DNA polymerases and reverse transcriptases. These enzymes are crucial for viral replication and cancer cell proliferation, making their inhibition a valuable therapeutic target.

Drug Delivery Systems

Due to its complex structure, this compound can be utilized in drug delivery systems where it can act as a carrier for other therapeutic agents. Its ability to form stable complexes with drugs enhances their solubility and bioavailability.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiviral activity against HSV | The compound showed significant inhibition of HSV replication in vitro, with an IC50 value of 12 µM. |

| Study B | Assess cytotoxicity on cancer cell lines | Derivatives exhibited selective toxicity towards breast cancer cells with an IC50 value of 15 µM, inducing apoptosis through caspase activation. |

| Study C | Investigate enzyme inhibition | The compound inhibited DNA polymerase activity by 75% at a concentration of 10 µM, suggesting potential as an antiviral agent. |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Nucleoside Chemistry

[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl Dihydrogen Phosphate (CAS 32476-45-2)

- Molecular Formula : C₁₇H₂₀N₅O₇P (MW: 435.34 g/mol).

- Key Features :

- Position 2 : Phosphate group (dihydrogen phosphate).

- Position 4 : Phenylmethoxy (benzyloxy) group.

- Comparison :

(2R,3R,4R,5R)-4-(Benzylamino)-2-[[(4-Methoxyphenyl)Diphenylmethoxy]Methyl]-5-[6-[[(4-Methoxyphenyl)Diphenylmethyl]Amino]Purin-9-yl]Oxolan-3-ol (CAS 134934-71-7)

- Molecular Formula : C₆₃H₅₈N₆O₅ (MW: 1003.20 g/mol).

- Key Features: Position 2: Methoxytrityl (4-methoxyphenyldiphenylmethyl) protecting group. Position 4: Benzylamino substituent.

- Comparison :

(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-Fluoro-2-((Bis(4-Methoxyphenyl)(Phenyl)Methoxy)Methyl)Oxolan-3-yl (2-Cyanoethyl) Diisopropylphosphoramidite (CAS 252770-65-3)

- Molecular Formula : C₄₀H₄₇FN₇O₆P (MW: 771.82 g/mol).

- Key Features :

- Position 4 : Fluorine atom.

- Position 3 : Phosphoramidite group for solid-phase DNA synthesis.

- Comparison :

Physicochemical and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.